molecular formula C12H15BrO2 B3059642 Tert-butyl 2-(bromomethyl)benzoate CAS No. 105340-30-5

Tert-butyl 2-(bromomethyl)benzoate

Cat. No. B3059642
CAS RN: 105340-30-5
M. Wt: 271.15 g/mol
InChI Key: CZZWLGQCYJDGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate . It is a crystalline solid with a molecular formula of C12H15BrO2 . It is used in the synthesis of pharmaceuticals .


Synthesis Analysis

The compound can be synthesized by reacting 0.56g of tert-butanol, 0.395g of pyridine, and 1.75g of 4-bromomethyl benzoic acid chloride at a temperature between 10-30°C for 5 hours . After the reaction, 10mL of water is added to the reaction flask, and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(bromomethyl)benzoate is represented by the SMILES notation: BrCc1ccc (cc1)C (=O)OC © ©C . The InChI code for the compound is InChI=1S/C12H15BrO2/c1-12 (2,3)15-11 (14)10-6-4-9 (8-13)5-7-10/h4-7H,8H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-(bromomethyl)benzoate is a crystalline solid . It has a molecular weight of 271.2 . It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

Agrochemicals and Pesticides

The compound plays a crucial role in the development of agrochemicals and pesticides. Specifically, it serves as an intermediate in the synthesis of acaricides (mite-killing agents). For example, it contributes to the production of the acaricide Zoxamide (trade name Zoxium ), which targets mite pests in agriculture .

Safety and Hazards

The compound is harmful if swallowed or inhaled . It causes severe skin burns and eye damage . It also causes serious eye irritation and may cause respiratory irritation . It is not intended for human or veterinary use .

Future Directions

Tert-butyl 2-(bromomethyl)benzoate is a synthetic intermediate useful for pharmaceutical synthesis . Its future directions are likely to be influenced by the development of new pharmaceuticals and the need for synthetic intermediates in their production.

properties

IUPAC Name

tert-butyl 2-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZWLGQCYJDGCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466619
Record name Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(bromomethyl)benzoate

CAS RN

105340-30-5
Record name Benzoic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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